

# spectroscopic data for 2-Chlorobenzotrifluoride (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Chlorobenzotrifluoride

Cat. No.: B151601

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An In-depth Technical Guide to the Spectroscopic Data of **2-Chlorobenzotrifluoride**

## Introduction

**2-Chlorobenzotrifluoride**, also known as 1-Chloro-2-(trifluoromethyl)benzene, is an aromatic organic compound with the chemical formula  $C_7H_4ClF_3$ .<sup>[1][2][3]</sup> It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.<sup>[2][4]</sup> Given its role in complex chemical manufacturing, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic analysis provides the definitive means for its identification and quality control.

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chlorobenzotrifluoride**. It includes detailed experimental protocols for data acquisition and presents the quantitative data in a structured format for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Analysis

The structural characterization of **2-Chlorobenzotrifluoride** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and atomic connectivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For **2-Chlorobenzotrifluoride**, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are all informative.

#### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum reveals information about the aromatic protons. Due to the substitution pattern, the four protons on the benzene ring exhibit complex splitting patterns (multiplets) in the aromatic region.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.4 - 7.8	Multiplet	4H	Aromatic Protons (Ar-H)

Note: Specific chemical shifts and coupling constants for the aromatic multiplet can vary slightly depending on the solvent and spectrometer frequency.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group (CF<sub>3</sub>) is typically observed as a quartet due to coupling with the three fluorine atoms.

Chemical Shift ( $\delta$ ) ppm	Splitting (J <sub>CF</sub> )	Assignment
131.9	C-Cl	
132.3, 131.6, 129.5, 127.4	Ar-CH	
126.9	Quartet (~30 Hz)	C-CF <sub>3</sub>
124.2	Quartet (~273 Hz)	CF <sub>3</sub>

Data sourced from publicly available spectral databases.[\[5\]](#)

#### <sup>19</sup>F NMR (Fluorine-19 NMR) Data

<sup>19</sup>F NMR is highly specific for fluorine-containing compounds. **2-Chlorobenzotrifluoride** shows a single, strong signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard like CFCl<sub>3</sub>.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~ -63.7	Singlet	-CF <sub>3</sub>

Note: The chemical shift for trifluoromethyl groups on a benzene ring typically falls in the -60 to -70 ppm range relative to CFCl<sub>3</sub>.<sup>[6]</sup><sup>[7]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Chlorobenzotrifluoride** is characterized by strong absorptions corresponding to C-F, C-Cl, and aromatic C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1320	Strong	C-F Stretch (CF <sub>3</sub> )
~1100 - 1180	Strong	C-F Stretch (CF <sub>3</sub> )
~760	Strong	C-Cl Stretch
~700 - 900	Strong	Aromatic C-H Bend (out-of-plane)

Data is characteristic for this type of substituted benzene.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using Electron Impact (EI) ionization, **2-Chlorobenzotrifluoride** yields a distinct molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
180	100	$[M]^+$ (Molecular Ion, $^{35}Cl$ isotope)
182	33	$[M+2]^+$ ( $^{37}Cl$ isotope)
145	85	$[M-Cl]^+$
111	40	$[M-CF_3]^+$
95	20	$[C_6H_4F]^+$

The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Data Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of **2-Chlorobenzotrifluoride** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ) in a clean vial.[\[8\]](#) [\[9\]](#) The solvent provides a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[\[9\]](#)[\[10\]](#)
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm to be correctly positioned in the spectrometer's probe.[\[8\]](#) [\[10\]](#)
- Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in the pipette during transfer.[\[10\]](#)[\[11\]](#)
- Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Locking: The instrument locks onto the deuterium signal of the solvent.[8]
- Shimming: The magnetic field homogeneity is optimized (shimmed) to ensure sharp, symmetrical peaks.[8]
- Tuning: The probe is tuned to the specific nucleus being observed ( $^1\text{H}$ ,  $^{13}\text{C}$ , or  $^{19}\text{F}$ ).[8]
- Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse angle, acquisition time) and acquire the data. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the isotope.[8]

## IR Data Acquisition (Neat Liquid)

As **2-Chlorobenzotrifluoride** is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (pure liquid without solvent).[12][13]

- Prepare Salt Plates: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If necessary, clean them with a dry solvent like acetone and handle them by the edges to avoid moisture from fingers.[12]
- Apply Sample: Place one to two drops of liquid **2-Chlorobenzotrifluoride** onto the center of one salt plate.[12][13]
- Create Film: Place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[12]
- Acquire Spectrum: Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty instrument should be run first and automatically subtracted from the sample spectrum.[14]
- Cleaning: After analysis, separate the plates, rinse them thoroughly with dry acetone, and return them to a desiccator for storage.[13]

## Mass Spectrometry Data Acquisition (Electron Impact)

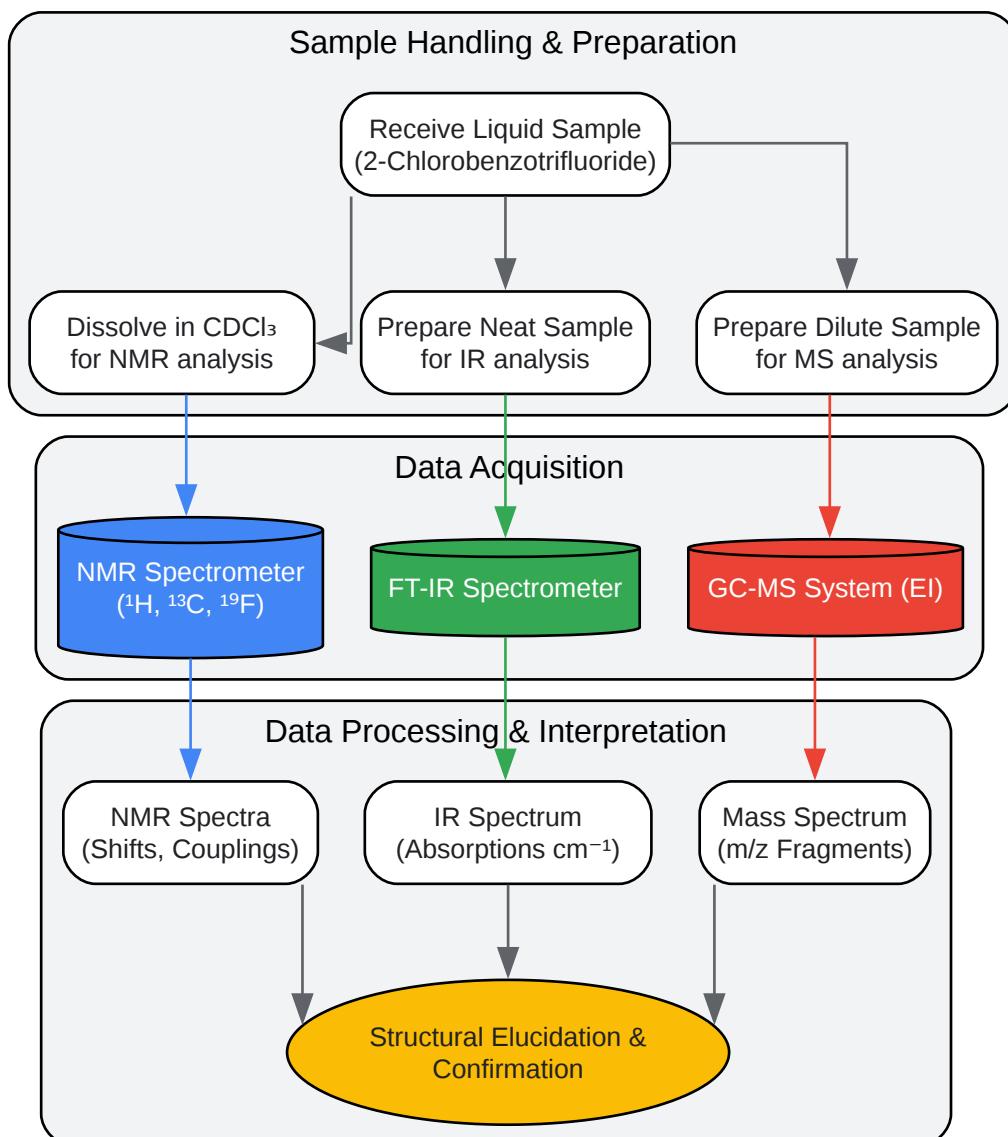
Electron Impact (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like **2-Chlorobenzotrifluoride**, resulting in a fragmentation pattern useful for structural identification.[15][16]

- Sample Introduction: A very small amount of the liquid sample (microgram quantities) is introduced into the ion source, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.[17]
- Volatilization: The sample is heated under high vacuum to convert it into the gaseous phase. [15][18]
- Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[16][19] This impact ejects an electron from the molecule, creating a positively charged radical molecular ion ( $[M]^+$ ).[19]
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[17][19]
- Analysis: The positively charged ions (both molecular and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[17]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical sample such as **2-Chlorobenzotrifluoride**.

## Workflow for Spectroscopic Characterization

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Spectroscopic analysis workflow from sample preparation to structural confirmation.

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